4-Methylidene-6-phenylsulfanylhexanal
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Overview
Description
4-Methylidene-6-phenylsulfanylhexanal is an organic compound with the molecular formula C13H16OS It is characterized by the presence of a methylidene group and a phenylsulfanyl group attached to a hexanal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-6-phenylsulfanylhexanal typically involves the reaction of appropriate aldehydes with sulfur-containing reagents under controlled conditions. One common method involves the use of phenylthiol and an aldehyde precursor in the presence of a base to facilitate the formation of the phenylsulfanyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Methylidene-6-phenylsulfanylhexanal can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methylidene-6-phenylsulfanylhexanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Methylidene-6-phenylsulfanylhexanal involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Methylidene-5-One: Shares the methylidene group but differs in the presence of a ketone instead of an aldehyde.
Phenylsulfanylhexane: Lacks the methylidene group but contains the phenylsulfanyl group attached to a hexane backbone.
Properties
CAS No. |
78791-56-7 |
---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
4-methylidene-6-phenylsulfanylhexanal |
InChI |
InChI=1S/C13H16OS/c1-12(6-5-10-14)9-11-15-13-7-3-2-4-8-13/h2-4,7-8,10H,1,5-6,9,11H2 |
InChI Key |
PCCCMWBZOXRVBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CCC=O)CCSC1=CC=CC=C1 |
Origin of Product |
United States |
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